Ethyl 5-ethoxypyrazine-2-carboxylate
Overview
Description
Ethyl 5-ethoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . It is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. Pyrazine derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of Ethyl 5-ethoxypyrazine-2-carboxylate typically involves the reaction of ethyl 2-chloroacetate with 2-ethoxypyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Ethyl 5-ethoxypyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyrazine ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted pyrazine derivatives.
Scientific Research Applications
Ethyl 5-ethoxypyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s pyrazine ring structure is of interest in the study of biological systems and the development of bioactive molecules.
Medicine: Pyrazine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-ethoxypyrazine-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 5-ethoxypyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:
2-Ethyl-5-methylpyrazine: Known for its use as a flavoring agent due to its coffee-like aroma.
2,3-Dimethylpyrazine: Used in the food industry for its nutty and roasted flavor.
2,5-Dimethylpyrazine: Another flavoring agent with a similar nutty aroma.
Properties
IUPAC Name |
ethyl 5-ethoxypyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-8-6-10-7(5-11-8)9(12)14-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZQNLGMKSJRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(N=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262803-60-0 | |
Record name | ethyl 5-ethoxypyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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